molecular formula C17H12FNO4 B11326758 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11326758
M. Wt: 313.28 g/mol
InChI Key: BLGHICIOIPHMHY-UHFFFAOYSA-N
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Description

4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazepine core, which is a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of the 4-fluorophenyl group and the oxoethyl substituent further enhances its chemical properties and potential reactivity.

Preparation Methods

The synthesis of 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as phosgene or triphosgene, to form the benzoxazepine ring.

Chemical Reactions Analysis

4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H12FNO4

Molecular Weight

313.28 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C17H12FNO4/c18-12-7-5-11(6-8-12)14(20)9-19-16(21)10-23-15-4-2-1-3-13(15)17(19)22/h1-8H,9-10H2

InChI Key

BLGHICIOIPHMHY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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